molecular formula C20H20F2O3 B13416269 Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- CAS No. 55700-97-5

Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)-

Cat. No.: B13416269
CAS No.: 55700-97-5
M. Wt: 346.4 g/mol
InChI Key: OCIBCNHLIPIOMR-FUHWJXTLSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a difluoroethenyl group, and a furan ring, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the difluoroethenyl group, and esterification with the furan derivative. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.

    Difluoroethenylation: Introduction of the difluoroethenyl group using reagents like difluorocarbene precursors.

    Esterification: Coupling of the cyclopropanecarboxylic acid with the furan derivative using esterification reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group or the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives with modified functional groups

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.

    Difluoroethenyl compounds: Molecules containing the difluoroethenyl group with varying functional groups.

    Furan derivatives: Compounds with the furan ring and different ester or acid functionalities.

Uniqueness

Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is unique due to its combination of structural features, including the cyclopropane ring, difluoroethenyl group, and furan ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

55700-97-5

Molecular Formula

C20H20F2O3

Molecular Weight

346.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl (1S,3R)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18+/m0/s1

InChI Key

OCIBCNHLIPIOMR-FUHWJXTLSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C

Origin of Product

United States

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